molecular formula C10H12N2O B048975 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol CAS No. 848850-63-5

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol

Cat. No. B048975
CAS RN: 848850-63-5
M. Wt: 176.21 g/mol
InChI Key: XVTZMKHBKGYOKU-UHFFFAOYSA-N
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Description

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol is a useful synthetic intermediate . It has a molecular weight of 176.22 and a molecular formula of C10H12N2O .


Synthesis Analysis

The synthesis of 1,4,5,6-tetrahydropyrimidines, which is a key component of the compound , can be achieved through various methods. These include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols .


Molecular Structure Analysis

The molecular structure of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol includes a phenol group attached to a 1,4,5,6-tetrahydropyrimidin-2-yl group . The Canonical SMILES representation of the molecule is C1CNC(=NC1)C2=CC(=CC=C2)O .


Chemical Reactions Analysis

The chemical reactions involving 1,4,5,6-tetrahydropyrimidines, a component of the compound, are diverse and include condensation reactions, selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol include a molecular weight of 176.22 and a molecular formula of C10H12N2O . The compound has a topological polar surface area of 44.6Ų .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol: is a valuable synthetic intermediate in organic chemistry. Its structure allows for various chemical reactions, making it a versatile building block for synthesizing complex organic molecules. It can be used to create a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers .

Development of Therapeutic Agents

Due to its heterocyclic base, this compound has potential applications in the development of therapeutic agents. It could be a precursor in synthesizing drugs that target specific receptors or enzymes within the body, contributing to treatments for diseases such as cancer, diabetes, and neurological disorders.

Material Science

In material science, 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol could be used to modify the properties of materials. For instance, it might be involved in creating new polymers with enhanced durability or flexibility. It could also be used to improve the thermal stability of materials used in high-temperature applications .

Catalyst Design

This compound may serve as a ligand in catalyst design, particularly in transition metal complexes. Such catalysts could be employed in various industrial processes, including the synthesis of fine chemicals and the catalytic conversion of raw materials into more valuable products .

Biological Studies

The compound’s ability to bind with biological molecules could make it useful in biological studies. It might be used as a probe to understand the interaction between small molecules and proteins or DNA, aiding in the discovery of new biological pathways or drug targets .

Agricultural Research

In agricultural research, derivatives of this compound could be explored for their potential as growth promoters or pesticides. Its structural flexibility allows for the synthesis of compounds that could interact with plant or insect biology in beneficial ways .

Environmental Chemistry

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol: might be used in environmental chemistry to develop sensors or indicators for pollutants. Its reactivity with specific chemicals could allow for the detection of harmful substances in the environment .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be used to functionalize nanoparticles, altering their surface properties for targeted delivery in medical applications or creating new types of electronic materials .

Safety And Hazards

The compound has a GHS hazard statement of H315 (100%): Causes skin irritation . Precautionary statements include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1,3-4,7,13H,2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZMKHBKGYOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650322
Record name 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol

CAS RN

848850-63-5
Record name 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)PHENOL
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